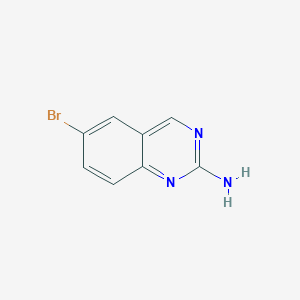

6-Bromoquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXKEDDKGGBSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376433 | |

| Record name | 6-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-89-3 | |

| Record name | 6-Bromo-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Bromoquinazolin-2-amine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Bromoquinazolin-2-amine. It includes detailed information on its identity, calculated physicochemical properties, a documented synthesis protocol, and the context of its potential biological activity based on the broader class of 2-amino-quinazoline derivatives. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Compound Identification and Chemical Structure

This compound is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline structure, which consists of a benzene ring fused to a pyrimidine ring, is a recognized privileged scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, while the 2-amino group is crucial for forming key interactions with biological targets.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 190273-89-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆BrN₃ | [1][2][6] |

| Molecular Weight | 224.06 g/mol | [1][2][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-6-bromoquinazoline, 6-Bromo-2-quinazolinamine | [2][4][5] |

| SMILES | NC1=NC=C2C=C(Br)C=CC2=N1 | [1][3] |

| InChI | InChI=1S/C8H6BrN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | [6] |

| InChIKey | IJXKEDDKGGBSBX-UHFFFAOYSA-N | [6] |

Physical and Chemical Properties

The experimental physical data for this compound is not widely available in the cited literature. The following tables summarize key computed physicochemical properties, which are valuable for predicting its behavior in various experimental settings.

Table 2: Computed Physical Properties

| Property | Value | Notes | Source |

| Monoisotopic Mass | 222.9745 Da | Predicted | [6] |

| Appearance | Solid (Typical for similar compounds) | Assumed | N/A |

| Storage Conditions | 4°C, protect from light | Recommended | [1] |

Table 3: Computed Chemical and Pharmacokinetic Properties

| Property | Value | Notes | Source |

| XlogP | 1.9 | Predicted | [6] |

| Hydrogen Bond Donor Count | 1 | From the 2-amino group | N/A |

| Hydrogen Bond Acceptor Count | 3 | From the quinazoline nitrogens | N/A |

| Rotatable Bond Count | 0 | Rigid scaffold | [7] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | For the 8-bromo isomer | [7] |

Table 4: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 223.98178 | 136.2 | [6] |

| [M+Na]⁺ | 245.96372 | 149.4 | [6] |

| [M-H]⁻ | 221.96722 | 140.9 | [6] |

| [M+NH₄]⁺ | 241.00832 | 156.4 | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of an appropriate benzaldehyde with guanidine. This method provides a direct route to the 2-amino-quinazoline core.

-

Reactants:

-

5-Bromo-2-fluorobenzaldehyde (10 g, 49.2 mmol)

-

Guanidine carbonate (13.3 g, 74 mmol)

-

N,N-dimethylacetamide (DMA) (50 mL)

-

Water (120 mL)

-

-

Procedure:

-

Dissolve 5-Bromo-2-fluorobenzaldehyde and guanidine carbonate in N,N-dimethylacetamide (50 mL) in a suitable reaction vessel.

-

Heat the reaction mixture to reflux temperature with continuous stirring for 5 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water (120 mL) to the cooled mixture and continue stirring for an additional 2 hours at room temperature to precipitate the product.

-

Collect the resulting solid product by filtration.

-

Dry the collected solid under vacuum to yield the final product, 6-bromo-2-quinazolinamine.

-

-

Reported Yield: 60% (5.0 g)[2]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not detailed in the provided search results, the 2-amino-quinazoline scaffold is of significant interest in drug development, particularly as a kinase inhibitor. Derivatives of this core structure have been shown to target several important signaling pathways implicated in cancer and other diseases.

-

ERK/MAPK Pathway: The Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Aberrant activation of this pathway is a hallmark of many cancers.[8] 2-Amino-quinazoline derivatives have been successfully designed as potent and orally bioavailable inhibitors of ERK1/2, the final kinases in this cascade.[8] These inhibitors act by suppressing the phosphorylation of downstream substrates like RSK, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival. The PI3K family of enzymes are frequent targets in oncology. Quinazoline derivatives have been developed as potent inhibitors of PI3K isoforms, demonstrating the versatility of this scaffold.[9]

-

Adenosine A₂A Receptor (A₂AR) Antagonism: The A₂A receptor has emerged as a novel immune checkpoint target in cancer immunotherapy.[10] A compound structurally related to our topic, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, was identified as a potent A₂AR antagonist, highlighting another therapeutic avenue for this chemical class.[10]

The 2-amino-quinazoline scaffold's ability to interact with the hinge region of kinase ATP-binding sites makes it a valuable starting point for the design of targeted inhibitors.

Conclusion

This compound is a valuable chemical entity with a scaffold that is central to many biologically active compounds. Its synthesis is straightforward, and the presence of the bromine atom provides a clear path for library generation and structure-activity relationship (SAR) studies. Based on the activities of related 2-amino-quinazolines, this compound and its derivatives are promising candidates for exploration as inhibitors of key cellular signaling pathways, such as the ERK/MAPK cascade, and as modulators of targets like the A₂A adenosine receptor. This guide provides the foundational chemical and synthetic information necessary for researchers to incorporate this compound into their drug discovery and development programs.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-BROMO-2-QUINAZOLINAMINE | 190273-89-3 [chemicalbook.com]

- 3. 190273-89-3|this compound|BLD Pharm [bldpharm.com]

- 4. synchem.de [synchem.de]

- 5. parchem.com [parchem.com]

- 6. PubChemLite - this compound (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoquinazolin-2-amine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, a proposed synthetic pathway, and relevant physicochemical properties.

Core Compound Information

CAS Number: 190273-89-3[1]

Molecular Formula: C₈H₆BrN₃[1]

The fundamental structure of this compound consists of a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The key functional groups are a bromine atom substituted at the 6-position and an amine group at the 2-position, which are crucial for its chemical reactivity and potential biological activity.

Physicochemical and Predicted Data

Quantitative data for this compound is summarized in the table below. It includes basic molecular properties and computationally predicted data to aid in experimental design.

| Property | Value | Source |

| CAS Number | 190273-89-3 | [1] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Monoisotopic Mass | 222.9745 Da | [2] |

| Purity | 95% | [1] |

| Predicted XlogP | 1.9 | [2] |

| Predicted CCS ([M+H]⁺) | 136.2 Ų | [2] |

Molecular Structure

The molecular structure of this compound is depicted below:

Caption: 2D representation of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aminoquinazolinones. A versatile solid-phase method, which involves the intramolecular cyclization of a guanidine intermediate, presents a high-yield approach.[3] The following diagram illustrates a proposed workflow for its synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, based on analogous syntheses of related quinazoline derivatives.[3][4][5]

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate)

-

Dissolve 5-bromoanthranilic acid (10 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Add phenyl isothiocyanate (15 mmol) and triethylamine (2 mL) to the mixture.

-

Reflux the reaction mixture at 65°C for 20 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture.

-

Recrystallize the obtained residue from ethanol to yield the intermediate.[4]

Step 2: Conversion to this compound

This step is a proposed adaptation as direct synthesis was not found.

-

The intermediate from Step 1 can be further reacted to replace the mercapto and phenyl groups with an amino group. This can be a multi-step process involving oxidation of the mercapto group followed by nucleophilic substitution with ammonia.

-

Alternatively, a more direct route starting from 2-amino-5-bromobenzonitrile and cyanamide can be envisioned, which upon cyclization would yield the desired product.

Biological Activity and Potential Applications

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Specifically, various 6-bromoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and SW480.[7] Some of these compounds have demonstrated potent activity, with IC₅₀ values in the low micromolar range, suggesting their potential as leads for the development of new anticancer agents.[7] The bromine atom at the 6-position is often incorporated to enhance the lipophilicity and, in some cases, the binding affinity of the molecule to its biological target.

The 2-amino group is a key feature that can act as a hydrogen bond donor, which is often crucial for the interaction with biological macromolecules like enzymes and receptors. Therefore, this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. synchem.de [synchem.de]

- 2. PubChemLite - this compound (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 3. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 7. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 6-Bromoquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 6-Bromoquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details a probable synthetic pathway, experimental protocols, and expected analytical data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acid-catalyzed cyclization of 2-amino-5-bromobenzonitrile with cyanamide. This method represents a direct and atom-economical approach to constructing the 2-aminoquinazoline scaffold. The reaction proceeds by the protonation of cyanamide, which increases its electrophilicity, followed by nucleophilic attack by the amino group of the benzonitrile derivative and subsequent intramolecular cyclization.

Reaction Scheme:

Solubility Profile of 6-Bromoquinazolin-2-amine: A Technical Guide for Researchers

For immediate release: This technical whitepaper provides a comprehensive overview of the solubility characteristics of 6-Bromoquinazolin-2-amine in dimethyl sulfoxide (DMSO) and other common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for quantitative solubility analysis and discusses the compound's relevance in key signaling pathways.

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[1][2][3][4][5] The solubility of this compound in various solvents is a fundamental physicochemical property that dictates its handling, formulation, and application in both chemical synthesis and biological assays.

This guide provides a framework for determining the solubility of this compound, offering detailed experimental methodologies in the absence of extensive publicly available quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrN₃ | [6] |

| Molecular Weight | 224.06 g/mol | [7] |

| Predicted XlogP | 1.9 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Table 1: Physicochemical Properties of this compound

Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural features suggest solubility in polar aprotic solvents. DMSO, a highly polar solvent, is expected to be an effective solvent for this compound.[8] Qualitative solubility predictions for this compound in a range of common organic solvents are provided in Table 2. It is important to note that these are expected trends and experimental verification is crucial.

| Solvent | Solvent Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Sparingly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Dichloromethane (DCM) | Nonpolar | Poorly Soluble / Insoluble |

| Hexane | Nonpolar | Insoluble |

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with the solid compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method against a calibration curve of known concentrations.

-

Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer.[11][12][13] This method is higher throughput and provides an indication of a compound's behavior in aqueous media.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis absorbance

-

Liquid handling robotics (optional)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the 10 mM DMSO stock solution of this compound to the buffer to achieve the desired final concentration.

-

Mix the solution thoroughly.

-

Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualization of Methodologies and Biological Context

Experimental Workflow

The logical flow for determining the solubility of a research compound like this compound is depicted in the following diagram.

References

- 1. brieflands.com [brieflands.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]

- 4. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. PubChemLite - this compound (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Biological Frontier of 6-Bromoquinazolin-2-amine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the quinazoline ring, particularly in 2-amino derivatives, has been a pivotal strategy in the development of potent therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 6-Bromoquinazolin-2-amine and its derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Overview

The biological efficacy of this compound derivatives has been quantified across various studies. The following tables summarize the anticancer, antibacterial, and anti-inflammatory activities of selected derivatives, providing a comparative view of their potency.

Anticancer Activity

The anticancer potential of 6-bromoquinazoline derivatives is significant, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Table 1: Anticancer Activity of 6-Bromoquinazoline Derivatives (IC50 in µM)

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 5b | 6-bromoquinazoline derivative | MCF-7 | 0.53 | [1][2] |

| 5b | 6-bromoquinazoline derivative | SW480 | 1.95 | [1][2] |

| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | 15.85 ± 3.32 | [3][4] |

| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 | 17.85 ± 0.92 | [3][4] |

| 8c | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | 72.14 ± 2.14 | [4] |

| 8c | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | SW480 | 81.12 ± 4.15 | [4] |

| XIIIb | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.7 (µg/mL) | [5] |

| IX | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.8 (µg/mL) | [5] |

| XIVd | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.83 (µg/mL) | [5] |

Antibacterial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria. This is often quantified by the Zone of Inhibition (in mm) or the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of 6-Bromoquinazoline Derivatives

| Compound ID | Derivative Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | 16 | - | [6] |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | 15 | - | [6] |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | 14 | - | [6] |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumoniae | 13 | - | [6] |

| Compound 9 | 6-Bromo-2-(pyridin-4-yl)quinazoline derivative | Staphylococcus aureus | 26 | 256 | [7] |

Anti-inflammatory Activity

Select derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a common in vivo assay to assess this activity, measured as the percentage of edema inhibition.

Table 3: Anti-inflammatory Activity of a 6-Bromoquinazoline Derivative

| Compound ID | Derivative Name | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 20 | 69.52 | [8][9] |

| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 40 | 83.55 | [8][9] |

| Indomethacin (Standard) | - | 10 | 83.50 | [8][9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. Below are the protocols for the key assays mentioned in the context of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6-Bromoquinazoline-2-amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan crystal dissolution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cotton swabs

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile cotton swab to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Mandatory Visualization

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a key signaling pathway and experimental workflows relevant to the study of this compound derivatives.

EGFR Signaling Pathway

Many 6-bromoquinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[3] The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these compounds.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of new compounds involves a series of well-defined steps, from cell culture to data analysis.

Caption: A typical workflow for in vitro anticancer drug screening using the MTT assay.

Experimental Workflow for Antibacterial Susceptibility Testing

The agar well diffusion method is a standard procedure to determine the susceptibility of bacteria to antimicrobial agents.

Caption: Workflow for the agar well diffusion method for antibacterial susceptibility testing.

References

- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mediresonline.org [mediresonline.org]

- 7. researchgate.net [researchgate.net]

- 8. article.scirea.org [article.scirea.org]

- 9. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

The Quinazoline Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the quinazoline core, detailing its synthesis, diverse pharmacological applications with a focus on anticancer activity, key signaling pathways, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of the Quinazoline Core

The construction of the quinazoline framework can be achieved through various synthetic strategies, allowing for the introduction of a wide array of substituents and the fine-tuning of pharmacological properties.

General Synthetic Routes

Common methods for synthesizing the quinazolin-4(3H)-one ring, a prevalent core in many bioactive molecules, often start from anthranilic acid or its derivatives. One classical method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides.

A widely employed modern approach for creating 4-anilinoquinazoline derivatives, a class that includes several prominent kinase inhibitors, involves a two-step process:

-

Chlorination of the Quinazolinone: The carbonyl group at the 4-position of a substituted quinazolin-4(3H)-one is converted to a chloro group, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a reactive 4-chloroquinazoline intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline is then reacted with a desired aniline derivative. The amino group of the aniline displaces the chlorine atom to form the 4-anilinoquinazoline product.

Experimental Protocol: Synthesis of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The following is a representative synthetic protocol.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline

To a suspension of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, 3-chloro-4-fluoroaniline (1.1 eq) is added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the desired product.

Step 2: Demethylation

The 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline (1.0 eq) is treated with a demethylating agent such as L-methionine and methanesulfonic acid. The reaction mixture is heated, and upon completion, the product is isolated by precipitation and filtration.

Step 3: Alkylation to Yield Gefitinib

The demethylated intermediate (1.0 eq) is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. 3-Morpholinopropyl chloride (1.2 eq) is then added, and the mixture is heated. After the reaction is complete, the mixture is poured into water, and the precipitated crude gefitinib is collected by filtration and purified by recrystallization.

Pharmacological Landscape of Quinazoline Derivatives

The quinazoline scaffold is associated with a broad spectrum of biological activities, making it a versatile platform for drug design.

Anticancer Activity

The most prominent and well-established therapeutic application of quinazoline derivatives is in oncology.[1][2] Many of these compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3]

Table 1: Anticancer Activity of Representative Quinazoline-Based Kinase Inhibitors

| Compound | Target(s) | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Gefitinib | EGFR | A549 (Lung) | 15.59 µM (antiproliferative) | [4] |

| EGFR | H1975 (Lung, T790M) | >10 µM (antiproliferative) | [4] | |

| EGFR (wild-type) | - | 5.2 nM (kinase inhibition) | [5] | |

| Erlotinib | EGFR | HepG2 (Liver) | 25 µM (antiproliferative) | [4] |

| EGFR | MCF-7 (Breast) | 20 µM (antiproliferative) | [4] | |

| EGFR (wild-type) | - | 2.4 nM (kinase inhibition) | [4] | |

| Lapatinib | EGFR, HER2 | MCF-7 (Breast) | 5.90 µM (antiproliferative) | [6] |

| EGFR, HER2 | A2780 (Ovarian) | 12.11 µM (antiproliferative) | [6] | |

| Compound 7 | EGFR, NF-κB | MDA-MB-231 (Breast) | 0.9 µM (antiproliferative) | [4] |

| EGFR | - | 60.1 nM (kinase inhibition) | [4] | |

| Compound 13 | EGFR | H1975 (Lung, L858R/T790M) | 3.01 µM (antiproliferative) | [4] |

| Compound 23 | EGFR, PI3Kα | - | 2.4 nM (EGFR kinase), 317 nM (PI3Kα kinase) | [4] |

| Compound 24 | EGFR (wt & T790M) | A549 (Lung) | 6.54 µM (antiproliferative) | [4] |

| Compound 29 | EGFR (wt, d746-750, L858R) | PC-9 (Lung) | 0.5 µM (antiproliferative) | [5] |

| EGFR (L858R) | - | 1.9 nM (kinase inhibition) | [5] | |

| Compound 32 | - | A549 (Lung) | 0.02 µM (antiproliferative) | [5] |

| Compound 37 | EGFR (wt, LR/TM, LR/TM/CS) | MCF-7 (Breast) | 2.86 µM (antiproliferative) | [5] |

| EGFR (wt) | - | 2.17 µM (kinase inhibition) | [5] | |

| Compound 43 | PI3Kα, HDAC | - | nanomolar potency (kinase inhibition) | [5] |

Note: IC₅₀ refers to the half-maximal inhibitory concentration. GI₅₀ refers to the half-maximal growth inhibition.

Beyond kinase inhibition, some quinazoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with well-known chemotherapeutic agents like paclitaxel and colchicine.[7][8] These compounds bind to tubulin, disrupting the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][9]

Table 2: Antitubulin Activity of Representative Quinazoline Derivatives

| Compound | Cancer Cell Line | Activity (GI₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference(s) |

| Compound 6d | A549, KB, KBvin, DU145 | 1.5 - 1.7 nM | Not reported | [9] |

| Compound 5f | - | 0.011 - 0.19 µM | 0.92 - 1.0 µM | [9] |

| Compound 14 | Various | low nanomolar | micromolar range | [7] |

| Compound 22 | Four human cancer cell lines | 0.4 - 2.7 nM | Not reported | [5] |

| Compound 2 (Zhu et al.) | PC-3, MCF-7, MDA-MB-231, HepG-2, RKO, HT-29 | 51 - 440 nM | 3.16 µM | [5] |

| Compound 39 | HT29, U87, A2780, H460, BE2-C | <50 nM | Inhibitory | [8] |

| Compound 64 | Various | sub-µM | Inhibitory | [8] |

| Compound 65 | Various | sub-µM | Inhibitory | [8] |

Other Biological Activities

The therapeutic potential of the quinazoline scaffold extends beyond oncology. Derivatives have been reported to possess a wide range of pharmacological properties, including:

-

Antimicrobial activity: Exhibiting efficacy against various bacterial and fungal strains.

-

Anti-inflammatory activity: Modulating inflammatory pathways.

-

Antiviral activity: Including activity against HIV.

-

Anticonvulsant activity: Showing potential in the management of seizures.

Key Signaling Pathways Targeted by Quinazoline Derivatives

The anticancer effects of many quinazoline-based drugs are mediated through the inhibition of specific signaling pathways crucial for tumor growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways. Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives have been developed as potent VEGFR inhibitors, thereby cutting off the tumor's blood supply.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Position 2: Substitution at this position can significantly influence activity. For example, in some anticancer agents, a furan-2-yl group has shown high potency.[7]

-

Position 4: The 4-anilino substitution is a hallmark of many EGFR inhibitors. The nature of the aniline substituent is critical for binding to the kinase domain.

-

Positions 6 and 7: These positions are frequently modified to enhance potency and solubility. The presence of methoxy or other alkoxy groups, often with a basic side chain, is common in potent EGFR inhibitors like gefitinib and erlotinib.[2]

Experimental Protocols for Biological Evaluation

Assessing the biological activity of newly synthesized quinazoline derivatives requires a battery of in vitro assays.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, GTP, and a reaction buffer.

-

Compound Incubation: Add the quinazoline derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect and calculate the IC₅₀ value.

Kinase Inhibition Assay

These assays determine the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (Example: EGFR Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine the recombinant EGFR enzyme, a specific peptide substrate, and the quinazoline inhibitor at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP consumed.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

The Drug Discovery Workflow for Quinazoline-Based Inhibitors

The development of a new quinazoline-based drug follows a structured workflow, from initial discovery to clinical application.

This workflow highlights the iterative process of designing, synthesizing, and testing new quinazoline derivatives to optimize their therapeutic properties.[10]

Conclusion

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of several life-saving drugs, particularly in the field of oncology. Future research will likely focus on the development of more selective and potent quinazoline derivatives, the exploration of novel therapeutic applications, and the use of this versatile scaffold in the design of multi-target drugs and innovative drug delivery systems. This in-depth guide serves as a foundational resource for professionals dedicated to advancing the field of drug discovery through the exploration of the remarkable quinazoline core.

References

- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

Commercial suppliers and purity grades of 6-Bromoquinazolin-2-amine

For Immediate Release

This technical guide provides an in-depth overview of 6-Bromoquinazolin-2-amine, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, purity grades, and outlines comprehensive experimental protocols for its synthesis, purification, and analysis.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The purity of the available products is typically high, ensuring reliability and reproducibility in experimental settings. Below is a summary of prominent suppliers and their offered purity grades.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Career Henan Chemical Co. | 99% | 791626-58-9 | C₈H₆BrN₃ | 224.06 |

| Dideu Industries Group Limited | 99.00% | 791626-58-9 | C₈H₆BrN₃ | 224.06 |

| Synchem | 95% | 190273-89-3 | C₈H₆BrN₃ | 224.06 |

| ChemScene | ≥95% | 130148-53-7 (related structure) | C₈H₆BrN₃O | 240.06 |

It is imperative for researchers to consult the suppliers' Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles. Adherence to Good Manufacturing Practices (GMP) by suppliers is a critical consideration for ensuring the quality and consistency of pharmaceutical intermediates[1]. The quality of starting materials and intermediates directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API)[2][3].

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature and adapted for this specific compound.

Synthesis of this compound

A plausible and efficient synthetic route to 2-aminoquinazoline derivatives involves the cyclization of appropriately substituted 2-aminobenzonitriles.[4][5][6][7] This approach offers a direct and high-yielding pathway to the desired quinazoline scaffold.

Reaction Scheme:

A likely synthetic pathway involves the reaction of 2-amino-5-bromobenzonitrile with a source of the C2-N fragment, such as cyanamide, in the presence of a catalyst.

Figure 1: Proposed synthetic pathway for this compound.

Materials and Equipment:

-

2-amino-5-bromobenzonitrile

-

Cyanamide

-

Copper(I) iodide (CuI) or a suitable acid catalyst

-

A base (e.g., potassium carbonate)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Heating and stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of 2-amino-5-bromobenzonitrile in DMF, add cyanamide, a catalytic amount of CuI, and a base.

-

Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[8] The choice of solvent is critical and is often determined empirically. For amino-containing heterocyclic compounds, a two-solvent system can be particularly effective.[9][10][11]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol or acetone) in which the compound is soluble.

-

While the solution is hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. The poor solvent should be miscible with the good solvent but one in which the target compound is insoluble.

-

If necessary, add a few drops of the hot good solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Figure 2: General workflow for two-solvent recrystallization.

Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for determining the purity and stability of quinazoline derivatives.[12][13][14] A reverse-phase HPLC method is commonly employed for such analyses.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or an appropriate buffer (e.g., phosphate buffer). The exact composition should be optimized for the best separation of the main peak from any impurities. For quinazoline derivatives, a mobile phase containing acetonitrile and orthophosphoric acid has been shown to be effective.[15]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

-

Calculate the purity of the sample based on the relative peak areas.

Figure 3: Workflow for purity analysis by HPLC.

Structural Confirmation by NMR Spectroscopy

Sample Preparation and Data Acquisition:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign the signals to the corresponding protons and carbons in the molecule.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. By understanding the commercial landscape and employing robust experimental protocols for its synthesis, purification, and analysis, scientists can confidently utilize this versatile building block in their drug discovery and development endeavors. The quality control of pharmaceutical intermediates is paramount, and the methodologies outlined herein are designed to ensure the integrity and reproducibility of research outcomes.[20][21]

References

- 1. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR [m.chemicalbook.com]

- 19. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 20. who.int [who.int]

- 21. gmpsop.com [gmpsop.com]

Spectroscopic Profile of 6-Bromoquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 6-Bromoquinazolin-2-amine (C₈H₆BrN₃). As a key heterocyclic compound, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science. This document compiles predicted mass spectrometry data and theoretical expectations for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic CH | 7.5 - 8.5 | d, dd | The exact shifts and coupling constants will depend on the specific electronic environment of each proton on the quinazoline ring. |

| Amine NH₂ | 5.0 - 7.0 | br s | The chemical shift can vary depending on the solvent and concentration. The signal is expected to be a broad singlet. |

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Quaternary Carbons (C-Br, C-N) | 110 - 160 | The carbon attached to the bromine will be significantly shifted. |

| Aromatic CH Carbons | 120 - 140 | |

| Carbonyl-like Carbon (in pyrimidine ring) | ~160 | The C2 carbon bearing the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the aromatic quinazoline core.

| Wavenumber (cm⁻¹) | Interpretation |

| 3400 - 3250 | N-H stretching vibrations of the primary amine (likely two bands for symmetric and asymmetric stretches).[1] |

| 1650 - 1580 | N-H bending (scissoring) vibration of the primary amine.[1] |

| 1620 - 1450 | C=C and C=N stretching vibrations of the quinazoline ring system. |

| 1335 - 1250 | C-N stretching of the aromatic amine.[1] |

| ~1000 - 600 | C-Br stretching and aromatic C-H out-of-plane bending vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Predicted data for this compound is available from PubChem.[2] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 isotopic pattern.

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.98178 |

| [M+Na]⁺ | 245.96372 |

| [M-H]⁻ | 221.96722 |

| [M]⁺ | 222.97395 |

Data sourced from PubChem CID 2762768.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to approximately 16 ppm.

-

Average a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 220 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum on an FT-IR spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Potential Therapeutic Targets for 6-Bromoquinazolin-2-amine Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-bromoquinazolin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets for compounds derived from this core, with a focus on anticancer, antimicrobial, and analgesic applications. The information presented herein is intended to facilitate further research and drug development efforts in these areas.

Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on the development of 6-bromoquinazoline derivatives as potent anticancer agents.[1][2] The primary molecular target implicated in the anticancer activity of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Overexpression or mutation of EGFR is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action

Molecular docking studies have suggested that 6-bromoquinazoline derivatives bind to the ATP-binding site of the EGFR kinase domain.[1][2] This binding is thought to occur through interactions with key amino acid residues, such as Lys721, Leu694, Leu820, Met742, and Cys773.[2] By occupying the ATP-binding pocket, these compounds competitively inhibit the binding of ATP, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT pathway.[3] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][3]

Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 6-bromoquinazoline derivatives have been evaluated against different cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | Fluoro substitution at meta position of phenyl moiety | MCF-7 (Breast Cancer) | 0.53 | [1] |

| SW480 (Colon Cancer) | 1.95 | [1] | ||

| 8a | Aliphatic linker to SH group | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [2] |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | [2] | ||

| 45 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung Cancer) | 0.44 | [3] |

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action

The precise mechanism of antibacterial action has not been fully elucidated. However, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or other essential cellular processes. The substitution of an amino group at position three of the quinazolinone ring has been shown to increase antibacterial activity.[4][5]

Quantitative Data: Antibacterial Activity

The antibacterial activity of synthesized compounds has been assessed using the agar well diffusion method, with the zone of inhibition serving as a measure of efficacy.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Reference |

| Compound 2 | Staphylococcus aureus | 16 | Ciprofloxacin (CPX) | - | [4][5] |

| Bacillus species | 14 | Ciprofloxacin (CPX) | - | [4][5] | |

| Escherichia coli | 12 | Ciprofloxacin (CPX) | - | [4][5] | |

| Klebsiella pneumoniae | 10 | Ciprofloxacin (CPX) | - | [4][5] |

Analgesic Activity

Preliminary studies have also indicated that this compound derivatives possess analgesic properties.[6]

Mechanism of Action

The mechanism underlying the analgesic effects is yet to be determined but may involve the modulation of inflammatory pathways or interaction with pain receptors.

Quantitative Data: Analgesic Activity

The analgesic activity was evaluated using the acetic acid-induced writhing model in mice.

| Compound ID | Dose (mg/kg) | Analgesic Activity (%) | Standard Drug | Analgesic Activity (%) | Reference |

| Compound 2 | 20 | 69.49 | Indomethacin | - | [6] |

| 40 | 83.18 | Indomethacin | - | [6] |

Experimental Protocols

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

A common synthetic route for a bioactive this compound derivative is as follows:[4][5]

-

Dissolve 5-bromoanthranilic acid in pyridine.

-

Add o-aminobenzoyl chloride and stir at room temperature for 30 minutes to synthesize 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.

-

Reflux the resulting compound with hydrazine hydrate for 3 hours at 120-130°C.

-

Allow the reaction mixture to cool to room temperature.

-

Recrystallize the pale creamish crystals from super dry ethanol to obtain 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.

MTT Assay for Cytotoxicity

The following workflow outlines the key steps of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2]

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Agar Well Diffusion Method for Antibacterial Activity

The antibacterial activity can be determined using the following protocol:[4][5]

-

Prepare a nutrient agar medium and pour it into sterile Petri plates.

-

Once the agar solidifies, spread a uniform lawn of the test bacterial culture on the surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. The primary focus of research has been on their anticancer properties, with EGFR identified as a key molecular target. Additionally, these compounds have demonstrated encouraging antibacterial and analgesic activities. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound-based therapeutics. Future studies should aim to elucidate the precise mechanisms of action, optimize the lead compounds for improved efficacy and selectivity, and evaluate their in vivo performance.

References

- 1. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediresonline.org [mediresonline.org]

- 5. mediresonline.org [mediresonline.org]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship of Quinazoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Quinazoline, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of the quinazoline core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. Notably, several quinazoline-based drugs have received FDA approval, particularly as tyrosine kinase inhibitors (TKIs) for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinazoline derivatives, with a primary focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence biological activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Structure and Key Positions for Substitution

The fundamental quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring. The numbering of the quinazoline ring system is crucial for understanding the SAR, with positions 2, 4, 6, and 7 being the most frequently modified to modulate biological activity.

Structure-Activity Relationship (SAR) of Anticancer Quinazoline Derivatives

The anticancer activity of quinazoline derivatives is predominantly attributed to their ability to inhibit protein kinases, particularly those involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2]

4-Anilinoquinazoline Derivatives as EGFR Inhibitors

A significant class of anticancer quinazoline derivatives features an aniline moiety at the C-4 position. These 4-anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase.[3]

Key SAR observations for 4-anilinoquinazolines:

-

Substituents on the Anilino Ring: Small, non-polar substituents at the meta position of the aniline ring generally lead to potent EGFR inhibition. For instance, a chlorine atom at this position, as seen in a selected compound 4-(3-chloroanilino)quinazoline (CAQ), results in significant inhibitory activity.[3]

-

Substituents at C-6 and C-7 of the Quinazoline Core: The introduction of small, electron-donating groups, such as methoxy (-OCH3) groups, at the C-6 and C-7 positions often enhances binding affinity to the ATP-binding pocket of EGFR. This is a key feature of approved drugs like gefitinib and erlotinib.

-

Modifications for Dual EGFR/VEGFR-2 Inhibition: Incorporation of different side chains can impart dual inhibitory activity. For example, certain 4-anilinoquinazoline-acylamino derivatives have shown potent inhibition of both EGFR and VEGFR-2.[2]

The following table summarizes the in vitro anticancer activity of a series of 4-anilinoquinazoline derivatives against various cancer cell lines.

| Compound | R1 (Anilino Substituent) | R2 (C-6/C-7 Substituent) | Cell Line | IC50 (µM) | Reference |

| Gefitinib | 3-Chloro-4-fluoro | 6,7-Dimethoxy | A549 (Lung) | 0.015 | [4] |

| Erlotinib | 3-Ethynyl | 6,7-Bis(2-methoxyethoxy) | A549 (Lung) | 0.078 | [1] |

| 15b | 3-Chloro-4-fluoro | 6-Acrylamido | HT-29 (Colon) | 5.27 | [2] |

| 15b | 3-Chloro-4-fluoro | 6-Acrylamido | MCF-7 (Breast) | 4.41 | [2] |

| 7i | 3-Ethynyl | 6-(4-(phenyl)ureido) | A549 (Lung) | 2.25 | [4] |

| 7i | 3-Ethynyl | 6-(4-(phenyl)ureido) | HT-29 (Colon) | 1.72 | [4] |

| 7i | 3-Ethynyl | 6-(4-(phenyl)ureido) | MCF-7 (Breast) | 2.81 | [4] |

2,4-Disubstituted Quinazoline Derivatives

Modifications at both the C-2 and C-4 positions of the quinazoline ring have led to the discovery of potent anticancer agents with diverse mechanisms of action.

Key SAR observations for 2,4-disubstituted quinazolines:

-

Substituents at C-2: The introduction of various aryl or heteroaryl groups at the C-2 position can significantly influence the anticancer activity.

-

Substituents at C-4: The nature of the substituent at the C-4 position is critical for activity. Often, an amino group with further substitutions is employed.

-

Anti-angiogenic Activity: Certain 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenic activities by inhibiting VEGFR-2.[5]

The following table presents the cytotoxic activities of a series of 2,4-disubstituted quinazoline derivatives.

| Compound | C-2 Substituent | C-4 Substituent | Cell Line | IC50 (µM) | Reference |

| 11d | 2-(Aminophenyl) | 4-(3-(N,N-dimethylamino)propylamino) | CNE-2 (Nasopharyngeal) | 5.8 | [5] |

| 11d | 2-(Aminophenyl) | 4-(3-(N,N-dimethylamino)propylamino) | PC-3 (Prostate) | 6.2 | [5] |

| 11d | 2-(Aminophenyl) | 4-(3-(N,N-dimethylamino)propylamino) | SMMC-7721 (Liver) | 7.5 | [5] |

| 6n | 2-(4-Chlorophenyl) | 4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino) | A549 (Lung) | 5.9 | [6] |

| 6n | 2-(4-Chlorophenyl) | 4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino) | SW-480 (Colorectal) | 2.3 | [6] |

| 6n | 2-(4-Chlorophenyl) | 4-(4-(3,4-dichlorophenyl)pyrimidin-2-ylamino) | MCF-7 (Breast) | 5.65 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives are crucial for reproducibility and further development.

General Synthesis of 2,4-Disubstituted Quinazolines

A common synthetic route to 2,4-disubstituted quinazolines is outlined below.[5]

-

Amide Formation: 2-Nitrobenzoyl chloride is reacted with anthranilamide in a suitable solvent like trichloromethane to yield the uncyclized amide intermediate.

-

Quinazolinone Ring Formation: The intermediate undergoes an oxidative ring closure reaction in the presence of a base to form the quinazolinone skeleton.

-

Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-diethylaniline, to produce the 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution at C-4: The 4-chloro group is then displaced by a desired amine through nucleophilic aromatic substitution to introduce the C-4 substituent.

-

Further Modification at C-2: The substituent at the C-2 position can be introduced at various stages, often starting from a substituted anthranilic acid or by subsequent modifications of the quinazoline core.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-